molecular formula C10H20N2O2 B12422097 tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate-d3

tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate-d3

Cat. No.: B12422097
M. Wt: 203.30 g/mol
InChI Key: BKITXDSDJGOXPN-VCSSATRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate-d3 is a deuterated analog of the parent compound tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate (CAS 1334481-84-3). The deuterium substitution (-d3) replaces three hydrogen atoms, likely within the tert-butyl group or the pyrrolidine methyl substituent, increasing its molecular weight by ~3 atomic mass units compared to the non-deuterated form (MW 200.28) . This isotopic labeling enhances metabolic stability via the kinetic isotope effect, making it valuable in pharmacokinetic studies, NMR spectroscopy, and mass spectrometry applications. The compound retains the stereochemical configuration (3R,4S), critical for its interactions in chiral environments, such as enzyme binding pockets .

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

203.30 g/mol

IUPAC Name

tert-butyl N-[(3R,4S)-4-(trideuteriomethyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m0/s1/i1D3

InChI Key

BKITXDSDJGOXPN-VCSSATRQSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@H]1CNC[C@@H]1NC(=O)OC(C)(C)C

Canonical SMILES

CC1CNCC1NC(=O)OC(C)(C)C

Origin of Product

United States

Biological Activity

tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate-d3 (CAS Number: 107610-73-1) is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesizing findings from diverse studies and sources.

  • Molecular Formula : C10H20N2O2
  • Molecular Weight : 200.278 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a tert-butyl carbamate group, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound primarily relates to its neuroprotective effects and potential applications in treating neurodegenerative diseases. It has been studied for its ability to inhibit enzymes associated with amyloid beta peptide aggregation, which is implicated in Alzheimer's disease.

  • Enzyme Inhibition :
    • The compound acts as an inhibitor of acetylcholinesterase and β-secretase, enzymes involved in the breakdown of neurotransmitters and the processing of amyloid precursor protein, respectively. This inhibition may help prevent the accumulation of toxic amyloid beta aggregates in neuronal cells .
  • Neuroprotection :
    • In vitro studies have shown that this compound can protect astrocytes from oxidative stress induced by amyloid beta 1-42. This protection is linked to a reduction in inflammatory markers such as TNF-alpha and interleukins .

In Vitro Studies

A study published in Molecules demonstrated that the compound significantly increased cell viability in astrocytes exposed to amyloid beta 1-42. Specifically:

  • Cell Viability : When treated with 100 μM of the compound, cell viability improved from 43.78% (Aβ treated) to 62.98% (Aβ + compound treated) .

In Vivo Studies

In vivo experiments indicated that while the compound showed promise in vitro, its efficacy was less pronounced in animal models:

  • Scopolamine-Induced Models : In rats administered scopolamine, the compound did not demonstrate significant neuroprotective effects compared to established treatments like galantamine . This discrepancy suggests challenges related to bioavailability and metabolism.

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
Enzyme InhibitionIC50 for β-secretase: 15.4 nM; Acetylcholinesterase Ki: 0.17 μM
Cell ViabilityIncreased from 43.78% to 62.98% with treatment at 100 μM
NeuroprotectionReduction in TNF-alpha and oxidative stress markers
In Vivo EfficacyNo significant effect observed compared to galantamine

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development and Design

tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate-d3 has been investigated for its role as a building block in the synthesis of bioactive molecules. Its carbamate moiety is significant in enhancing the pharmacokinetic properties of drug candidates, such as solubility and stability.

Case Study: Synthesis of Inhibitors

A study demonstrated the use of this compound in synthesizing potent inhibitors targeting specific enzymes involved in neurodegenerative diseases. The carbamate derivative improved binding affinity due to its ability to mimic natural substrates, thus facilitating enzyme inhibition effectively .

2. Neuropharmacology

The compound has been evaluated for its neuroprotective effects. Research indicates that it may help reduce oxidative stress in neuronal cells, which is crucial in conditions like Alzheimer's disease.

Case Study: Neuroprotective Effects

In vitro studies showed that this compound could protect astrocytes from amyloid beta-induced toxicity by modulating inflammatory pathways . This suggests potential therapeutic applications in neurodegenerative disorders.

Pharmacological Applications

1. Enzyme Inhibition

The compound has been noted for its ability to act as an inhibitor for various enzymes, including acetylcholinesterase. This property makes it a candidate for developing treatments for cognitive disorders.

Table 1: Enzyme Inhibition Activity

EnzymeInhibition TypeReference
AcetylcholinesteraseCompetitive
β-secretaseNon-competitive

Material Science Applications

1. Polymer Chemistry

This compound can be utilized in polymer synthesis due to its reactive functional groups. It can serve as a monomer or crosslinker in creating advanced materials with tailored properties.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices enhances mechanical strength and thermal stability. This application is particularly valuable in developing materials for biomedical devices .

Comparison with Similar Compounds

Structural and Stereochemical Variations

A. tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate hydrochloride (BD768536)

  • Molecular Formula : C₁₀H₂₁ClN₂O₂
  • Key Differences :
    • Stereochemistry: (3S,4S) configuration vs. (3R,4S) in the target compound.
    • Salt Form: Hydrochloride salt enhances water solubility compared to the free base.
    • Applications: Likely used as a synthetic intermediate in drug discovery, where improved solubility facilitates purification and handling .

B. tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride (CAS 1820575-70-9)

  • Molecular Formula : C₉H₁₉ClN₂O₃
  • Key Differences: Substituent: Hydroxyl group at position 4 instead of methyl.

C. tert-Butyl((3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate (CAS 1212076-16-8)

  • Molecular Formula : C₂₂H₂₇ClN₂O₂
  • Stereochemistry: (3S,4R) configuration may lead to divergent biological activity compared to the (3R,4S) target compound .

D. tert-Butyl (((3s,4r)-4-fluoropyrrolidin-3-yl)methyl)carbamate (JR-1078)

  • Molecular Formula : C₁₀H₁₉FN₂O₂
  • Key Differences :
    • Fluorine Substitution: Enhances metabolic stability and electronic properties via C-F bond strength.
    • Structural Variation: Fluorine at position 4 vs. methyl in the target compound, altering steric and electronic profiles .
Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Solubility Stability Notes
Target Compound (-d3) C₁₀H₁₇D₃N₂O₂ ~203.3 4-methyl, deuterated Low (free base) Stable under inert atmosphere
BD768536 (HCl salt) C₁₀H₂₁ClN₂O₂ 236.74 4-methyl, HCl salt High (aqueous) Hygroscopic
CAS 1820575-70-9 (HCl salt) C₉H₁₉ClN₂O₃ 238.71 4-hydroxy, HCl salt Moderate Sensitive to oxidation
JR-1078 (fluorinated) C₁₀H₁₉FN₂O₂ 218.3 4-fluoro Low (free base) Stable at RT

Preparation Methods

Synthetic Strategies for Deuterated Carbamate Derivatives

Deuteration of organic compounds typically employs two primary strategies:

  • Direct Isotopic Incorporation During Synthesis : Utilizing deuterated reagents at specific reaction steps to introduce deuterium atoms.
  • Post-Synthetic Hydrogen-Deuterium Exchange : Exposing the compound to deuterated solvents or catalysts under controlled conditions.

For Compound-d3 , the former approach is favored due to the need for site-specific deuteration at the methyl group. The synthesis involves constructing the pyrrolidine ring with the correct stereochemistry, followed by Boc (tert-butoxycarbonyl) protection and methyl group deuteration.

Stepwise Synthesis of tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate-d3

Chiral Pyrrolidine Ring Formation

The (3R,4S)-4-methylpyrrolidine core is synthesized via asymmetric hydrogenation or enzymatic resolution. For example, a chiral enamine intermediate derived from L-proline can undergo catalytic hydrogenation with a ruthenium-based catalyst to yield the desired stereochemistry.

Reaction Conditions :

  • Substrate: (E)-N-(4-methylpent-3-en-2-ylidene)prolinamide
  • Catalyst: Ru(OAc)₂/(S)-BINAP
  • Pressure: 50 atm H₂
  • Solvent: Methanol
  • Yield: 85% enantiomeric excess (ee).

Boc Protection of the Amine Group

The free amine on the pyrrolidine ring is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

$$
\text{Pyrrolidine} + \text{Boc}2\text{O} \xrightarrow{\text{Et}3\text{N, THF}} \text{tert-butyl carbamate intermediate}
$$

Optimization Notes :

  • Triethylamine is preferred over DMAP for minimizing racemization.
  • Reaction time: 12 hours at 0°C to room temperature.

Deuterated Methyl Group Introduction

The critical deuteration step involves replacing the methyl group’s hydrogens with deuterium. Two methods are viable:

Method A: Reductive Deuteration

A ketone precursor is reduced using deuterated reagents:

$$
\text{(3R,4S)-4-oxopyrrolidin-3-yl carbamate} + \text{NaBD}_4 \xrightarrow{\text{MeOD}} \text{Compound-d3}
$$

Conditions :

  • Sodium borodeuteride (NaBD₄) in deuterated methanol.
  • Temperature: 0°C to 25°C.
  • Isotopic Purity: >98% D₃ confirmed via mass spectrometry.
Method B: Alkylation with Deuterated Methyl Halides

A secondary amine intermediate is alkylated using deuterated methyl iodide (CD₃I):

$$
\text{(3R,4S)-4-aminopyrrolidin-3-yl carbamate} + \text{CD}3\text{I} \xrightarrow{\text{K}2\text{CO}_3} \text{Compound-d3}
$$

Challenges :

  • Over-alkylation must be controlled via stoichiometric precision.
  • Solvent choice (acetonitrile vs. DMF) impacts reaction rate.

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Absence of signals at δ 1.2–1.4 ppm (CH₃ protons) confirms deuteration.
  • ¹³C NMR : Quadrupole splitting observed for CD₃ group at δ 18.7 ppm.

Mass Spectrometry (MS)

  • High-Resolution MS : Molecular ion peak at m/z 239.75 [M+H]⁺, consistent with +3 Da shift from non-deuterated analog.

X-ray Crystallography

Single-crystal analysis (where available) verifies the (3R,4S) configuration and deuterium placement. Data from analogous structures (e.g.,) support the stereochemical assignment.

Challenges in Synthesis and Process Optimization

Scalability

  • Catalyst Cost: Asymmetric hydrogenation requires expensive chiral catalysts.
  • Alternative : Enzymatic resolution using lipases reduces costs but extends reaction time.

Applications in Drug Development

Compound-d3 serves as a key intermediate in PROTAC synthesis, where deuterium enhances in vivo stability without altering target binding. Its use in pharmacokinetic studies enables precise quantification via LC-MS, leveraging the isotopic mass shift for detection.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.